molecular formula C13H11F3N2O B1530433 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine CAS No. 1354819-37-6

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

Cat. No.: B1530433
CAS No.: 1354819-37-6
M. Wt: 268.23 g/mol
InChI Key: BBNQMZDNODZCRW-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methoxy group, a trifluoromethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with hydrazine derivatives to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxy-5-(trifluoromethyl)benzoic acid, while nucleophilic substitution can produce various amine or thiol derivatives .

Scientific Research Applications

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound-target complex .

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridazine
  • 3-Methylpyridazine

Comparison: Compared to similar compounds, 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine is unique due to the presence of both a methoxy and a trifluoromethyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity. For example, the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the methoxy group can improve solubility and bioavailability .

Properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-8-10(5-6-17-18-8)11-7-9(13(14,15)16)3-4-12(11)19-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQMZDNODZCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine (Preparation 42, 800 mg, 2.6 mmol) was dissolved in methanol (32 mL), the solution was degassed with argon for 15 minutes then palladium on charcoal (160 mg) was added and placed under a balloon of hydrogen gas for 4 hours. The reaction mixture was filtered through diatomaceous earth, washed with methanol (20 mL) and the combined filtrate concentrated in vacuo to afford the title compound as a solid (700 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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